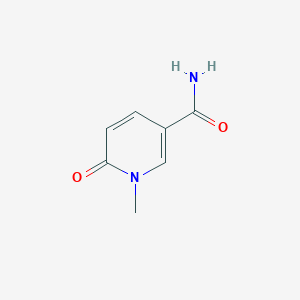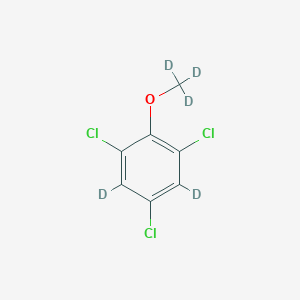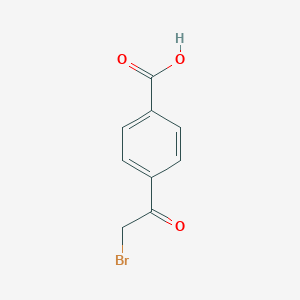
4-(2-bromoacetyl)benzoic Acid
Vue d'ensemble
Description
4-(2-bromoacetyl)benzoic Acid is a chemical compound with the CAS Number: 20099-90-5 . It has a molecular weight of 243.06 and its IUPAC name is 4-(bromoacetyl)benzoic acid . The compound likely has applications in organic synthesis and may be used as an intermediate for the synthesis of other compounds . The bromoacetyl group can participate in various reactions, such as nucleophilic substitution or addition reactions .
Molecular Structure Analysis
4-(2-bromoacetyl)benzoic Acid contains a total of 20 bonds; 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-(2-bromoacetyl)benzoic Acid is a solid at room temperature . It has a molecular weight of 243.06 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Preparation of Thiazole Derivatives
4-(2-Bromoacetyl)benzoic Acid is used in the preparation of thiazole derivatives . Thiazole derivatives are known for their wide range of biological activities, including anti-viral properties .
Synthesis of Bioactive Compounds
This compound can be used in the synthesis of new bioactive compounds . Bioactive compounds have various applications in pharmaceuticals due to their biological activities .
Antioxidant Activity
The compound is related to hydroxybenzoic acids, which are known for their antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body .
Anti-inflammatory Activity
Hydroxybenzoic acids, which are structurally related to 4-(2-bromoacetyl)benzoic Acid, have demonstrated anti-inflammatory activities . This suggests potential applications in treating inflammatory conditions .
Antimicrobial Activity
Hydroxybenzoic acids have shown antimicrobial activities . This could imply that 4-(2-bromoacetyl)benzoic Acid might have potential uses in combating microbial infections .
Anticancer and Antitumor Activity
Hydroxybenzoic acids have been studied for their anticancer and antitumor activities . This suggests that 4-(2-bromoacetyl)benzoic Acid could potentially be used in cancer research .
Safety and Hazards
4-(2-bromoacetyl)benzoic Acid is classified as dangerous, with hazard statements H314 and H318 . This means it causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mécanisme D'action
Target of Action
It is known that the compound is used in the preparation of thiazole derivatives as anti-viral inhibitors , suggesting that it may interact with viral proteins or enzymes.
Biochemical Pathways
Given its potential use in the synthesis of antiviral agents , it might be involved in pathways related to viral replication or protein synthesis
Result of Action
As a potential precursor for antiviral agents , it might interfere with viral replication or protein synthesis, leading to the inhibition of viral growth
Propriétés
IUPAC Name |
4-(2-bromoacetyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLKKVZTJBBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373578 | |
| Record name | 4-(2-bromoacetyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20099-90-5 | |
| Record name | 4-(2-bromoacetyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20099-90-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


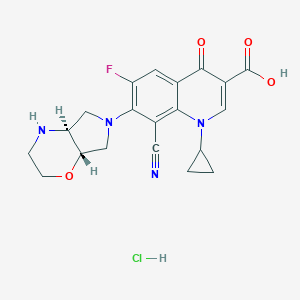
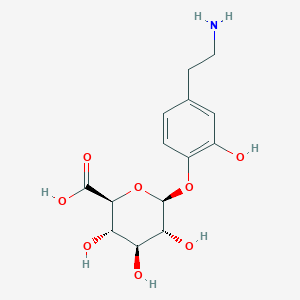

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)
